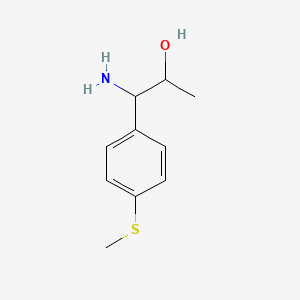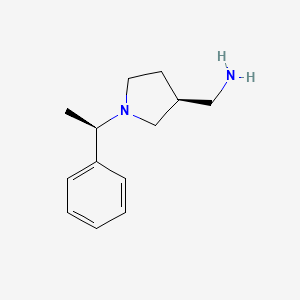
((S)-1-((R)-1-Phenylethyl)pyrrolidin-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((S)-1-(®-1-Phenylethyl)pyrrolidin-3-yl)methanamine is a chiral amine compound with a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((S)-1-(®-1-Phenylethyl)pyrrolidin-3-yl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-1-Phenylethylamine and pyrrolidine.
Formation of Intermediate: The ®-1-Phenylethylamine is reacted with a suitable protecting group to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the pyrrolidine ring.
Deprotection: The protecting group is removed to yield the final product, ((S)-1-(®-1-Phenylethyl)pyrrolidin-3-yl)methanamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
((S)-1-(®-1-Phenylethyl)pyrrolidin-3-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
((S)-1-(®-1-Phenylethyl)pyrrolidin-3-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme-substrate interactions and receptor binding assays.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ((S)-1-(®-1-Phenylethyl)pyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
((S)-1-(®-1-Phenylethyl)pyrrolidin-3-yl)methanol: Similar structure but with a hydroxyl group instead of an amine.
((S)-1-(®-1-Phenylethyl)pyrrolidin-3-yl)acetate: Similar structure but with an acetate group.
Uniqueness
((S)-1-(®-1-Phenylethyl)pyrrolidin-3-yl)methanamine is unique due to its specific chiral configuration and the presence of both a pyrrolidine ring and a phenylethyl group. This combination of features makes it particularly useful in the synthesis of chiral pharmaceutical compounds and in studies of chiral recognition and binding.
Eigenschaften
Molekularformel |
C13H20N2 |
|---|---|
Molekulargewicht |
204.31 g/mol |
IUPAC-Name |
[(3S)-1-[(1R)-1-phenylethyl]pyrrolidin-3-yl]methanamine |
InChI |
InChI=1S/C13H20N2/c1-11(13-5-3-2-4-6-13)15-8-7-12(9-14)10-15/h2-6,11-12H,7-10,14H2,1H3/t11-,12+/m1/s1 |
InChI-Schlüssel |
KNCVIVHOXNPVNM-NEPJUHHUSA-N |
Isomerische SMILES |
C[C@H](C1=CC=CC=C1)N2CC[C@H](C2)CN |
Kanonische SMILES |
CC(C1=CC=CC=C1)N2CCC(C2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



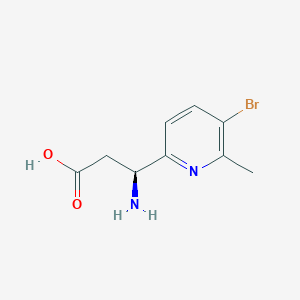

![N-(7-((2R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3,3-difluoro-4-hydroxytetrahydrofuran-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-YL)benzamide](/img/structure/B13044166.png)
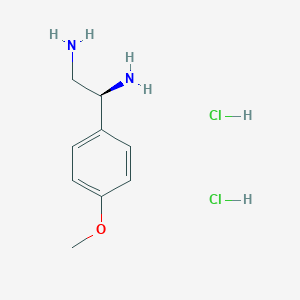
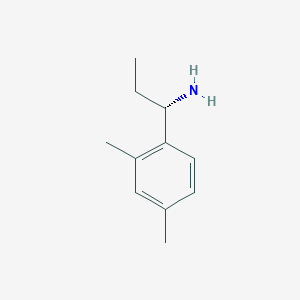
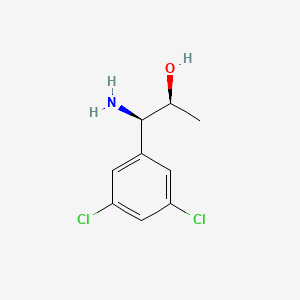
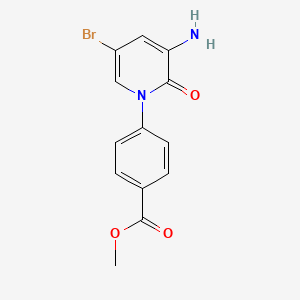
![(R)-2-Amino-2-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-OL](/img/structure/B13044205.png)
![7-(3,3-Difluoropyrrolidin-1-YL)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B13044208.png)
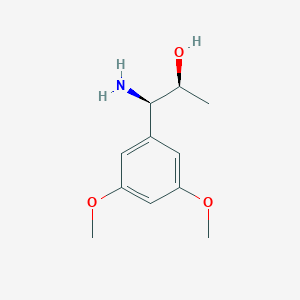
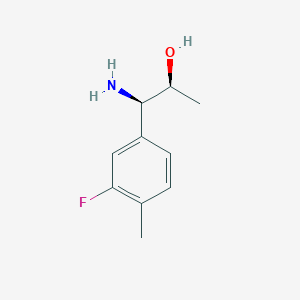
![3-Amino-6-fluoroimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B13044221.png)
